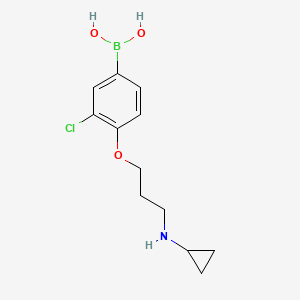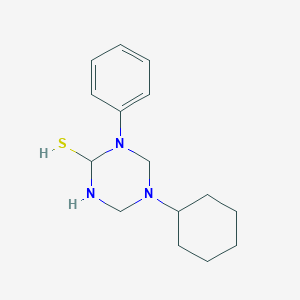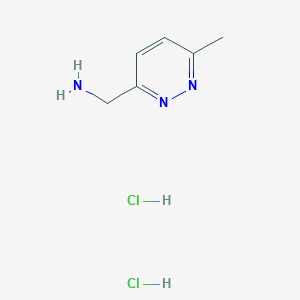
(3-Chloro-4-(3-(cyclopropylamino)propoxy)phenyl)boronic acid
Vue d'ensemble
Description
“(3-Chloro-4-(3-(cyclopropylamino)propoxy)phenyl)boronic acid” is a chemical compound with the molecular formula C12H17BClNO3 . It has an average mass of 269.532 Da and a mono-isotopic mass of 269.098999 Da . This compound is used extensively in scientific research due to its diverse applications and unique properties.
Synthesis Analysis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This compound can be prepared using various borylation approaches .Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 17 hydrogen atoms, 1 boron atom, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis
This compound can participate in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
This compound has a molecular weight of 269.53 g/mol .Applications De Recherche Scientifique
Overview of Boronic Acid Compounds in Drug Discovery
Boronic acids, including compounds like "(3-Chloro-4-(3-(cyclopropylamino)propoxy)phenyl)boronic acid," play a significant role in the development of new therapeutic agents. These compounds have been incorporated into medicinal chemistry, leading to the approval of several boronic acid drugs by regulatory agencies such as the FDA and Health Canada. Boronic acids are chosen for their potential to enhance drug potency and improve pharmacokinetic profiles. This review explores the discovery processes of boronic acid drugs, emphasizing the synthetic developments that facilitate their incorporation into organic compounds, aiming to inspire medicinal chemists to consider the benefits of boronic acids in future drug discovery endeavors (Plescia & Moitessier, 2020).
Electrochemical Biosensors Based on Boronic Acids
The development of electrochemical biosensors utilizing ferroceneboronic acid (FcBA) and its derivatives marks a significant advancement in non-enzymatic glucose sensing technologies. These biosensors exploit the unique properties of FcBA, where boronic acid moieties selectively bind to sugars, forming cyclic boronate ester bonds. This selective binding mechanism, combined with the redox properties of FcBA, forms the basis for the electrochemical determination of glucose levels. Such sensors offer promising alternatives for blood glucose monitoring, extending their application to detecting glycated hemoglobin (HbA1c) and fluoride ions, suggesting potential uses in clinical diagnostics and environmental monitoring (Wang et al., 2014).
Boron in Seawater Desalination
The challenge of boron contamination in drinking water, especially from seawater desalination processes, has prompted research into the efficacy of reverse osmosis (RO) and nanofiltration (NF) membranes for boron removal. Understanding the speciation of boric acid and its interaction with NF/RO membranes is crucial for optimizing desalination processes to meet drinking water standards. The review highlights the importance of feed solution pH, temperature, and ionic strength in influencing boron rejection rates, underscoring the need for further optimization and research to enhance boron removal efficiency in desalination applications (Tu et al., 2010).
Mécanisme D'action
Target of Action
Boronic acids are often used in suzuki-miyaura coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .
Mode of Action
In Suzuki-Miyaura coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This is known as transmetalation .
Action Environment
The action of (3-Chloro-4-(3-(cyclopropylamino)propoxy)phenyl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For example, the Suzuki-Miyaura coupling reaction generally requires a base and a palladium catalyst . Additionally, the reaction is typically performed in a polar solvent .
Propriétés
IUPAC Name |
[3-chloro-4-[3-(cyclopropylamino)propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO3/c14-11-8-9(13(16)17)2-5-12(11)18-7-1-6-15-10-3-4-10/h2,5,8,10,15-17H,1,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXVBJATEULLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCNC2CC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1434156.png)
![4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434157.png)
![Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B1434158.png)

![Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434162.png)
![2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1434168.png)
![N-methyl-4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434169.png)



![1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434175.png)
![6-Chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1434176.png)
![Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434177.png)
![2-Chloro-N-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1434178.png)